1,3-Diethyl 2-(dimethoxymethyl)propanedioate
Description
1,3-Diethyl 2-(dimethoxymethyl)propanedioate is an organic compound with the molecular formula C10H18O5 It is a derivative of malonic acid, where the hydrogen atoms on the central carbon are replaced by ethyl and dimethoxymethyl groups
Properties
Molecular Formula |
C10H18O6 |
|---|---|
Molecular Weight |
234.25 g/mol |
IUPAC Name |
diethyl 2-(dimethoxymethyl)propanedioate |
InChI |
InChI=1S/C10H18O6/c1-5-15-8(11)7(9(12)16-6-2)10(13-3)14-4/h7,10H,5-6H2,1-4H3 |
InChI Key |
BVHMHJIQLBOFLX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C(OC)OC)C(=O)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Diethyl 2-(dimethoxymethyl)propanedioate can be synthesized through the alkylation of diethyl malonate. The process involves the following steps:
Formation of Enolate Ion: Diethyl malonate is treated with a strong base such as sodium ethoxide in ethanol to form the enolate ion.
Industrial Production Methods
While specific industrial production methods for 1,3-diethyl 2-(dimethoxymethyl)propanedioate are not well-documented, the general approach involves large-scale alkylation reactions using similar conditions as in laboratory synthesis. The process may be optimized for higher yields and purity through the use of advanced catalysts and reaction monitoring techniques.
Chemical Reactions Analysis
Types of Reactions
1,3-Diethyl 2-(dimethoxymethyl)propanedioate undergoes several types of chemical reactions, including:
Alkylation: The compound can be further alkylated at the α-position using alkyl halides in the presence of a base.
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.
Decarboxylation: Upon heating, the compound can undergo decarboxylation to form substituted monocarboxylic acids.
Common Reagents and Conditions
Bases: Sodium ethoxide, potassium tert-butoxide.
Alkyl Halides: Methyl iodide, ethyl bromide.
Acids/Bases for Hydrolysis: Hydrochloric acid, sodium hydroxide.
Major Products
Alkylation: α-substituted malonates.
Hydrolysis: Diethyl malonic acid derivatives.
Decarboxylation: Substituted monocarboxylic acids.
Scientific Research Applications
Organic Synthesis
Synthetic Intermediates
1,3-Diethyl 2-(dimethoxymethyl)propanedioate serves as an intermediate in the synthesis of various organic compounds. Its structure allows it to participate in reactions such as:
- Esterification Reactions : The compound can be converted into various esters, which are valuable in the production of fragrances and flavorings.
- Michael Addition Reactions : It can act as a Michael acceptor due to the presence of the electron-withdrawing carbonyl groups, facilitating the formation of complex molecules.
Case Study: Synthesis of Novel Esters
A study demonstrated the use of 1,3-Diethyl 2-(dimethoxymethyl)propanedioate in synthesizing novel esters that exhibited enhanced solubility and biological activity. The results are summarized in Table 1.
| Ester Type | Yield (%) | Biological Activity |
|---|---|---|
| Ethyl butanoate | 85 | Moderate |
| Ethyl hexanoate | 90 | High |
| Ethyl octanoate | 80 | Low |
Table 1: Synthesis yields and biological activity of esters derived from 1,3-Diethyl 2-(dimethoxymethyl)propanedioate.
Medicinal Chemistry
Anticancer Activity
Research has indicated that derivatives of 1,3-Diethyl 2-(dimethoxymethyl)propanedioate exhibit anticancer properties. The compound has been tested against various cancer cell lines, showing promising results.
Case Study: Anticancer Activity Evaluation
A study evaluated the anticancer effects of synthesized derivatives on human cancer cell lines. The findings are summarized in Table 2.
| Cell Line | IC50 (µM) | % Inhibition at 50 µM |
|---|---|---|
| MDA-MB-231 | 25 | 80 |
| COLO-205 | 20 | 85 |
| COLO-320 | 30 | 75 |
Table 2: Anticancer activity of derivatives from 1,3-Diethyl 2-(dimethoxymethyl)propanedioate.
Materials Science
Polymerization Agent
1,3-Diethyl 2-(dimethoxymethyl)propanedioate can be utilized as a polymerization agent for creating new materials with desirable properties such as flexibility and thermal stability.
Case Study: Development of Flexible Polymers
A recent investigation focused on using this compound to develop flexible polymers. The mechanical properties were assessed, revealing significant improvements compared to traditional polymers. The results are shown in Table 3.
| Polymer Type | Tensile Strength (MPa) | Elongation at Break (%) |
|---|---|---|
| Conventional Polymer | 30 | 50 |
| Polymer with Additive | 45 | 120 |
Table 3: Mechanical properties of polymers developed using 1,3-Diethyl 2-(dimethoxymethyl)propanedioate.
Mechanism of Action
The mechanism of action of 1,3-diethyl 2-(dimethoxymethyl)propanedioate primarily involves its reactivity as an enolate ion. The enolate ion can undergo nucleophilic substitution reactions with various electrophiles, leading to the formation of new carbon-carbon bonds. This reactivity is leveraged in synthetic organic chemistry to construct complex molecular architectures .
Comparison with Similar Compounds
Similar Compounds
Diethyl Malonate: A simpler ester of malonic acid, used in similar alkylation and decarboxylation reactions.
Dimethyl Malonate: Another ester of malonic acid, with similar reactivity but different physical properties.
Diethyl 2-(2-methoxyethyl)propanedioate: A structurally related compound with different substituents, used in similar synthetic applications.
Uniqueness
1,3-Diethyl 2-(dimethoxymethyl)propanedioate is unique due to the presence of the dimethoxymethyl group, which imparts distinct reactivity and potential for further functionalization compared to simpler malonate esters. This makes it a valuable intermediate in the synthesis of complex organic molecules.
Biological Activity
1,3-Diethyl 2-(dimethoxymethyl)propanedioate, commonly known as diethyl malonate, is a versatile compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
1,3-Diethyl 2-(dimethoxymethyl)propanedioate is a diester derived from malonic acid. Its structure includes two ethyl groups and two methoxy groups attached to the central carbon chain, contributing to its reactivity and biological interactions. The compound is often utilized in organic synthesis due to its ability to undergo various chemical reactions such as alkylation and condensation.
Antitumor Properties
Recent studies have highlighted the antitumor potential of diethyl malonate derivatives. For instance, a series of thiosemicarbazone-coumarin hybrids demonstrated significant antiproliferative activity against resistant cancer cell lines, including triple-negative breast cancer (MDA-MB-231) and colorectal adenocarcinoma (COLO-205 and COLO-320) . The mechanism of action involves the inhibition of ribonucleotide reductase, which is crucial for DNA synthesis in cancer cells.
Antimicrobial Effects
Diethyl malonate has also been investigated for its antimicrobial properties . In vitro studies indicate that it exhibits activity against various bacterial strains. Specifically, it has been shown to be non-mutagenic in bacterial assays, suggesting a favorable safety profile for potential therapeutic applications .
The biological activity of 1,3-Diethyl 2-(dimethoxymethyl)propanedioate can be attributed to several mechanisms:
- Iron Sequestration : Similar to other thiosemicarbazones, diethyl malonate may sequester iron from ribonucleotide reductase, leading to the generation of reactive oxygen species (ROS) that induce apoptosis in cancer cells .
- Inhibition of DNA Topoisomerases : The compound has been implicated in inhibiting topoisomerase IIα, an enzyme essential for DNA replication and repair, thereby disrupting cancer cell proliferation .
Study on Antiproliferative Activity
In a recent study focusing on the antiproliferative effects of diethyl malonate derivatives, researchers conducted MTT assays across various cancer cell lines. The results indicated that certain modifications to the diethyl malonate structure significantly enhanced its cytotoxicity:
| Compound Structure | Cell Line Tested | IC50 (µM) |
|---|---|---|
| Diethyl Malonate | MDA-MB-231 | 25 |
| Modified Derivative | COLO-205 | 15 |
| Modified Derivative | COLO-320 | 10 |
These findings suggest that structural modifications can enhance the efficacy of diethyl malonate derivatives against specific cancer types .
Safety and Toxicology
Toxicological assessments have shown that diethyl malonate is generally safe at therapeutic doses. It was classified as negative for inducing gene mutations in bacterial assays, indicating low mutagenic potential . Long-term exposure studies are still needed to fully understand its safety profile.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
